molecular formula C20H19NO3 B5602863 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine

1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine

Cat. No. B5602863
M. Wt: 321.4 g/mol
InChI Key: LYQRARXGWKOZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-{5-[(2-Naphthyloxy)methyl]-2-furoyl}pyrrolidine often involves multi-step organic reactions, including cyclocondensation and reactions with aminofurans or naphthoquinones. For instance, [3+3]-Cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with 5-Aminofuran has been reported as a method for synthesizing related furo[2,3-b]pyridines (Antonov, Dmitriev, & Maslivets, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, utilizing techniques such as X-ray diffraction analysis. These studies reveal the compound's stereochemistry and provide insights into its spatial arrangement, which is crucial for understanding its reactivity and properties (Tai, 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives can vary widely, with reactions including electrophilic substitution, cycloadditions, and more. For example, the synthesis and reactions of Naphtho(1,2:4,5)furo(3,2-b)pyridine derivatives highlight the compound's versatility in organic synthesis (Badr, El-Dean, Moustafa, & Zaki, 2007).

Physical Properties Analysis

Investigations into the physical properties of this compound derivatives, such as solubility, melting points, and spectroscopic characteristics, are essential for determining their applicability in various domains. Spectroscopic methods like NMR and IR spectroscopy play a vital role in elucidating these properties.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and interaction with various reagents, are critical for understanding the compound's utility in chemical syntheses and potential applications in material science, pharmacology, and beyond. The study of the synthesis, characterization, and computational analysis of related pyrrole derivatives provides valuable insights into their chemical behavior (Singh, Rawat, & Sahu, 2014).

Scientific Research Applications

Antioxidative Activity of Heterocyclic Compounds

Research has demonstrated that heterocyclic compounds, including those related to pyrrolidine and furan structures, exhibit significant antioxidative activity. For instance, pyrroles have shown remarkable antioxidant activity among various heterocyclic compounds, inhibiting hexanal oxidation by almost 100% at certain concentrations over extended periods. This suggests that compounds similar to 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine could potentially offer antioxidative benefits in various applications ranging from food preservation to pharmaceuticals (Yanagimoto et al., 2002).

Metal Complexes with Anti-inflammatory Drugs

The study of metal complexes involving heterocyclic ligands has revealed interesting insights into their solution behavior and electrochemistry. Specifically, complexes formed with anti-inflammatory drugs showcase a variety of structural characteristics and potential applications in medicinal chemistry. These studies underline the importance of heterocyclic compounds in the development of therapeutic agents and their interactions with metals (Dendrinou-Samara et al., 1992).

Synthesis and Transformations of Heterocyclic Compounds

The synthesis and subsequent transformations of compounds featuring furan and pyrrolidine rings have been extensively studied. These processes often involve electrophylic substitution reactions, highlighting the reactive nature of these compounds and their potential utility in organic synthesis and material science. The ability to undergo various transformations makes these compounds versatile intermediates for the synthesis of more complex molecules (Aleksandrov et al., 2011).

Conducting Polymers from Low Oxidation Potential Monomers

The development of conducting polymers using low oxidation potential monomers, including pyrrolidine derivatives, represents a significant area of research with applications in electronics and material science. These polymers exhibit stable conducting forms and are being explored for various technological applications, underscoring the potential of heterocyclic compounds in advanced material development (Sotzing et al., 1996).

Water Oxidation by Ru Complexes

Research into the water oxidation capabilities of Ru complexes, incorporating heterocyclic ligands, highlights the potential for such compounds in catalyzing important chemical reactions. These studies are crucial for understanding the mechanisms of water oxidation and developing efficient catalysts for energy conversion processes (Zong & Thummel, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Potential future directions could include exploring its synthesis, studying its reactivity, and investigating its potential biological activity .

properties

IUPAC Name

[5-(naphthalen-2-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(21-11-3-4-12-21)19-10-9-18(24-19)14-23-17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQRARXGWKOZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.